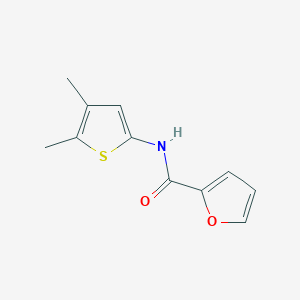

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” is a chemical compound that is part of a broader class of compounds known as furan carboxamides . These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carboxamide group .

Synthesis Analysis

The synthesis of furan carboxamides, including “this compound”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “this compound” and similar furan/thiophene-2-carboxamide derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications

Influenza A Virus Inhibition

A study by Yongshi et al. (2017) focused on furan-carboxamide derivatives as inhibitors of the lethal H5N1 influenza A virus. They found that these derivatives, particularly those with a 2,5-dimethyl-substituted heterocyclic moiety, were potent inhibitors. Their research is significant in exploring potential treatments for influenza A virus infections (Yu Yongshi et al., 2017).

Pharmaceutical Applications

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its antibacterial activities against drug-resistant bacteria. This study highlights the potential of furan-2-carboxamide derivatives in developing new antibacterial agents (A. Siddiqa et al., 2022).

Chemical Synthesis and Modification

A paper by Konstantinov et al. (1971) described the anode oxidation of furan-2-carboxylic acid, resulting in compounds like N-(2-furoyloxymethyl)-N-methylformamide. This research provides insights into the chemical properties and potential for synthesis of furan-2-carboxamide derivatives (P. A. Konstantinov et al., 1971).

Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a furan-2-carboxamide derivative. This compound is valuable for noninvasive imaging of neuroinflammation in various neuropsychiatric disorders (A. Horti et al., 2019).

Antiprotozoal Agents

A study by Ismail et al. (2004) explored the use of furan-2-carboxamide derivatives as antiprotozoal agents, showing strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum (M. Ismail et al., 2004).

Mechanism of Action

While the specific mechanism of action for “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” is not mentioned in the retrieved papers, furan carboxamides and their derivatives have been found to exhibit a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic .

Future Directions

The future directions for “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their potential biological and medicinal applications . The results from the retrieved papers suggest that these compounds could be promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name |

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-6-10(15-8(7)2)12-11(13)9-4-3-5-14-9/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWAQXSXXWIDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57256536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate](/img/structure/B2710748.png)

![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710750.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2710751.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)

![4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2710757.png)

![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2710762.png)